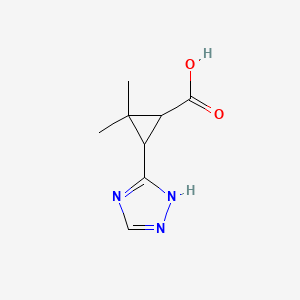
2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a cyclopropane ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 3-amino-1,2,4-triazole under acidic conditions . The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated triazole derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals, such as plant growth regulators and pesticides.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit the biosynthesis of certain plant hormones, affecting plant growth and development .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A triazole derivative used as a plant growth retardant.
Methyl-1H-1,2,4-triazole-3-carboxylate: A precursor for nucleoside analogues.
Uniqueness
2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
The compound is characterized by the following molecular structure:
- Molecular Formula : C10H14N4O2
- Molecular Weight : 226.24 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropane derivatives with triazole compounds. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain triazole derivatives can inhibit the growth of various pathogens. The compound's structure allows it to interact with microbial enzymes, disrupting their function.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Triazole A | E. coli | 15 | |
| Triazole B | S. aureus | 18 | |
| Triazole C | C. albicans | 20 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Various studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Case Study: Anticancer Activity Against HepG2 Cells
A study evaluated the effect of this compound on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM.
Table 2: Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound is attributed to its ability to modulate various cellular pathways. It has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation:
- Inhibition of HDAC : The compound acts as a histone deacetylase (HDAC) inhibitor, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-8(2)4(5(8)7(12)13)6-9-3-10-11-6/h3-5H,1-2H3,(H,12,13)(H,9,10,11) |
InChI Key |
GCPIPRCRZXAEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=NC=NN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















